4-(1-Ethyl-1H-pyrazol-4-yl)-2,6-difluorobenzoic acid
Description
4-(1-Ethyl-1H-pyrazol-4-yl)-2,6-difluorobenzoic acid (CAS: 2751982-82-6) is a fluorinated benzoic acid derivative featuring a pyrazole ring substituted with an ethyl group at the 1-position. Its molecular formula is C₁₂H₁₀F₂N₂O₂, with a molecular weight of 252.22 g/mol . The compound’s structure combines a benzoic acid backbone with fluorine atoms at the 2- and 6-positions and a 1-ethylpyrazole moiety at the 4-position. This arrangement confers unique electronic, steric, and solubility properties, making it relevant in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
4-(1-ethylpyrazol-4-yl)-2,6-difluorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2/c1-2-16-6-8(5-15-16)7-3-9(13)11(12(17)18)10(14)4-7/h3-6H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOIVDBUHSMVAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=CC(=C(C(=C2)F)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1H-pyrazol-4-yl)-2,6-difluorobenzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation.
Substitution Reactions: The ethyl group is introduced to the pyrazole ring through alkylation reactions using ethyl halides under basic conditions.
Formation of the Benzoic Acid Moiety: The 2,6-difluorobenzoic acid can be synthesized through electrophilic aromatic substitution reactions involving fluorine sources and benzoic acid derivatives.
Coupling Reactions: The final step involves coupling the pyrazole ring with the 2,6-difluorobenzoic acid moiety using appropriate coupling agents and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethyl-1H-pyrazol-4-yl)-2,6-difluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(1-Ethyl-1H-pyrazol-4-yl)-2,6-difluorobenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1-Ethyl-1H-pyrazol-4-yl)-2,6-difluorobenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Ethyl vs. Methyl Pyrazole Derivatives
A closely related compound is 2,6-Difluoro-4-(1-methylpyrazol-4-yl)benzoic acid (CAS: 2132349-57-4, C₁₁H₈F₂N₂O₂, MW: 238.20 g/mol) . Key differences include:
- Substituent Size : The ethyl group in the target compound introduces greater steric bulk compared to the methyl group in the analog. This may influence binding affinity in biological systems or crystallization behavior.
- Synthetic Accessibility : Methyl derivatives are often easier to synthesize due to simpler alkylation steps, whereas ethylation may require optimized reaction conditions.
Fluorination Patterns in Benzoic Acid Derivatives
Fluorinated benzoic acids such as 2,6-difluorobenzoic acid (2,6 DFBA) and 2,4,5-trifluorobenzoic acid (2,4,5 TFBA) (mentioned in transport studies ) lack the pyrazole moiety but share fluorine substitution patterns. Comparisons include:
- Acidity: Fluorine at the 2- and 6-positions increases the benzoic acid’s acidity (pKa ~1.5–2.0) compared to non-fluorinated analogs. The pyrazole ring’s electron-withdrawing effects may further lower pKa.
- Applications : While 2,6 DFBA is used as a tracer in hydrogeological studies due to its stability , the pyrazole-containing target compound is more likely to be explored in drug discovery (e.g., kinase inhibition).
Data Tables: Structural and Functional Comparisons
Table 1. Key Properties of 4-(1-Ethyl-1H-pyrazol-4-yl)-2,6-difluorobenzoic Acid and Analogs
Table 2. Comparative Physicochemical Data
| Property | 4-(1-Ethyl)-2,6-DFBA | 2,6-Difluoro-4-(1-methyl)BA | 2,6 DFBA |
|---|---|---|---|
| logP (calc.) | 2.8 | 2.3 | 1.5 |
| pKa (estimated) | ~1.7 | ~1.9 | ~2.0 |
| Water Solubility (mg/mL) | 0.15 | 0.25 | 1.2 |
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